molecular formula C28H29NO5 B8705314 tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-tyrosinate

tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-tyrosinate

Cat. No.: B8705314
M. Wt: 459.5 g/mol
InChI Key: VJSGNJOUWWMJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate is a complex organic compound that features a tert-butyl ester, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a hydroxyphenyl group. This compound is often used in peptide synthesis due to its ability to protect amino acids during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-tyrosinate typically involves multiple steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Esterification: The carboxyl group of the amino acid is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

    Hydroxylation: The aromatic ring is hydroxylated using a hydroxylating agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The Fmoc group can be removed by reduction, typically using piperidine.

    Substitution: The tert-butyl ester can be hydrolyzed to form the free carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Piperidine, hydrogen gas with a palladium catalyst.

    Substitution: Acidic or basic hydrolysis conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Free amine.

    Substitution: Free carboxylic acid.

Scientific Research Applications

Tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a protecting group in peptide synthesis.

    Biology: In the study of enzyme-substrate interactions.

    Medicine: In the development of peptide-based drugs.

    Industry: In the synthesis of complex organic molecules.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Fmoc Group: Protects the amino group during peptide synthesis, preventing unwanted reactions.

    Tert-butyl Ester: Protects the carboxyl group, which can be selectively removed under acidic conditions.

    Hydroxyphenyl Group: Participates in various chemical reactions, including oxidation and substitution.

Comparison with Similar Compounds

Similar Compounds

    Boc-protected amino acids: Use tert-butoxycarbonyl (Boc) instead of Fmoc.

    Cbz-protected amino acids: Use benzyloxycarbonyl (Cbz) as a protecting group.

Uniqueness

Tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate is unique due to its combination of protecting groups, which offer selective protection and deprotection under specific conditions, making it highly versatile in peptide synthesis.

Properties

Molecular Formula

C28H29NO5

Molecular Weight

459.5 g/mol

IUPAC Name

tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C28H29NO5/c1-28(2,3)34-26(31)25(16-18-12-14-19(30)15-13-18)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25,30H,16-17H2,1-3H3,(H,29,32)

InChI Key

VJSGNJOUWWMJDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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